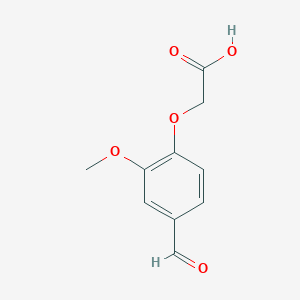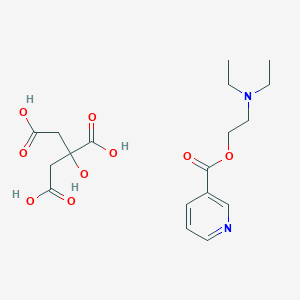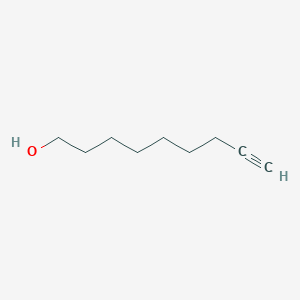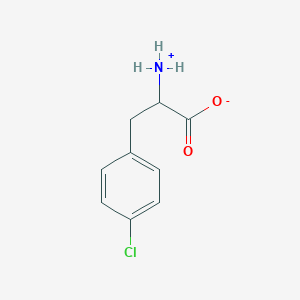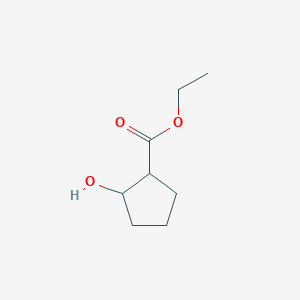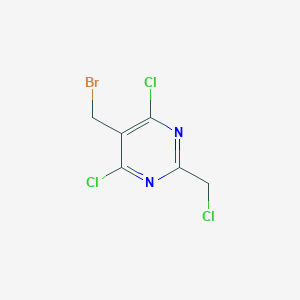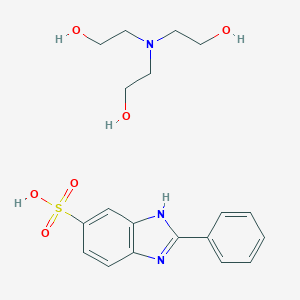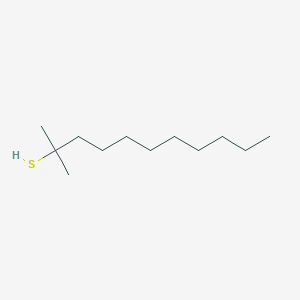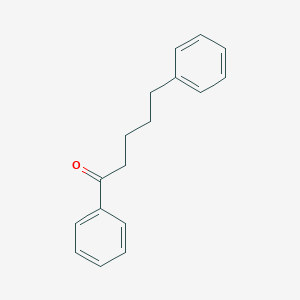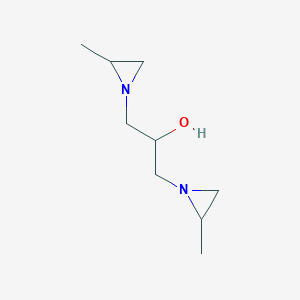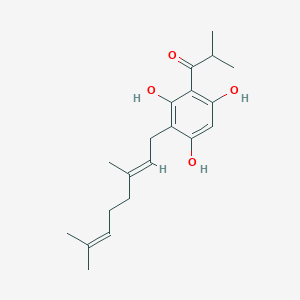![molecular formula C10H20O4 B158256 [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol CAS No. 1855-65-8](/img/structure/B158256.png)
[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol, also known as THCM, is a cycloaliphatic polyol used in the synthesis of epoxy resins. It is a white crystalline solid with a molecular weight of 368.5 g/mol and a melting point of 98-102°C. THCM has become increasingly popular in the field of scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol is not well understood, but it is believed to be due to its ability to form highly cross-linked networks. These networks are thought to provide mechanical strength and chemical resistance to materials in which [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol is used.
Biochemische Und Physiologische Effekte
[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol has not been extensively studied for its biochemical and physiological effects. However, it is considered to be relatively non-toxic and has been used in biomedical applications such as drug delivery systems and tissue engineering.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol in lab experiments is its ability to form highly cross-linked networks that provide mechanical strength and chemical resistance. However, [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol can be difficult to handle due to its high viscosity and tendency to crystallize. It also requires careful control of reaction conditions to achieve high yields and purity.
Zukünftige Richtungen
There are many potential future directions for research on [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol. One area of interest is the synthesis of new cycloaliphatic polyols with improved properties. Another area of interest is the development of new applications for [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol in fields such as biomedicine and electronics. Finally, there is a need for further research on the biochemical and physiological effects of [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol to ensure its safety for use in these applications.
Synthesemethoden
[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol can be synthesized through a multi-step process starting with the reaction of cyclohexanone with formaldehyde to produce 4-hydroxymethylcyclohexanone. This intermediate is then reacted with formaldehyde and sodium borohydride to produce [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol. The synthesis of [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol is a complex process that requires careful control of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol has been widely used in scientific research due to its ability to form highly cross-linked epoxy networks. These networks have a variety of potential applications in fields such as coatings, adhesives, and composites. [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol has also been used as a building block in the synthesis of other cycloaliphatic polyols with improved properties.
Eigenschaften
CAS-Nummer |
1855-65-8 |
|---|---|
Produktname |
[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol |
Molekularformel |
C10H20O4 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
[1,4,4-tris(hydroxymethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C10H20O4/c11-5-9(6-12)1-2-10(7-13,8-14)4-3-9/h11-14H,1-8H2 |
InChI-Schlüssel |
NIDZWWNRMZPMLN-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1(CO)CO)(CO)CO |
Kanonische SMILES |
C1CC(CCC1(CO)CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



